

Spectroscopic comparison of 2-Hydroxy-2,4-dimethyl-3-pentanone isomers

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Compound of Interest

Compound Name: 2-Hydroxy-2,4-dimethyl-3-pentanone

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A Spectroscopic Comparison of **2-Hydroxy-2,4-dimethyl-3-pentanone** and Its Isomers

In the field of chemical analysis and drug development, the precise identification of molecular structure is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the necessary data to distinguish between closely related isomers, which share the same molecular formula but differ in their atomic arrangement. This guide presents a comparative analysis of the spectroscopic properties of **2-Hydroxy-2,4-dimethyl-3-pentanone** and two of its constitutional isomers: 3-Hydroxy-2,2-dimethyl-3-pentanone and 4-Hydroxy-4-methyl-2-pentanone.

While all three compounds share the molecular formula $C_7H_{14}O_2$, their unique structural features give rise to distinct spectroscopic signatures. This comparison will provide researchers, scientists, and drug development professionals with a clear understanding of how to differentiate these isomers based on experimental data.

Data Presentation

The following tables summarize the key quantitative data from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry for the selected isomers. Where experimental data is not readily available, expected values based on established spectroscopic principles for hydroxy-ketones are provided.

Table 1: 1H NMR Spectroscopic Data (Predicted/Experimental, 300 MHz, $CDCl_3$)

Compound	Chemical Shift (δ) ppm, Multiplicity, Integration, Assignment
2-Hydroxy-2,4-dimethyl-3-pentanone	~1.1 (d, 6H, -CH(CH ₃) ₂), ~1.3 (s, 6H, -C(OH)(CH ₃) ₂), ~3.0 (sept, 1H, -CH(CH ₃) ₂), ~3.5 (s, 1H, -OH)
3-Hydroxy-2,2-dimethyl-3-pentanone	~0.9 (t, 3H, -CH ₂ CH ₃), ~1.2 (s, 9H, -C(CH ₃) ₃), ~1.7 (q, 2H, -CH ₂ CH ₃), ~3.6 (s, 1H, -OH)
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)	1.26 (s, 6H, -C(OH)(CH ₃) ₂), 2.18 (s, 3H, -C(=O)CH ₃), 2.64 (s, 2H, -CH ₂ -), 3.81 (s, 1H, -OH)[1]

Table 2: ^{13}C NMR Spectroscopic Data (Predicted/Experimental, 75 MHz, CDCl_3)

Compound	Chemical Shift (δ) ppm, Assignment
2-Hydroxy-2,4-dimethyl-3-pentanone	~18 (-CH(CH ₃) ₂), ~25 (-C(OH)(CH ₃) ₂), ~38 (-CH(CH ₃) ₂), ~80 (-C(OH)), ~215 (C=O)
3-Hydroxy-2,2-dimethyl-3-pentanone	~8 (-CH ₂ CH ₃), ~26 (-C(CH ₃) ₃), ~35 (-CH ₂ CH ₃), ~45 (-C(CH ₃) ₃), ~82 (-C(OH)), ~216 (C=O)
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)	29.8 (-C(OH)(CH ₃) ₂), 32.5 (-C(=O)CH ₃), 52.6 (-CH ₂ -), 70.8 (-C(OH)), 208.5 (C=O)

Table 3: IR Spectroscopic Data (Liquid Film)

Compound	Absorption Bands (cm ⁻¹) and Functional Group Assignment
2-Hydroxy-2,4-dimethyl-3-pentanone	~3450 (broad, O-H stretch), ~2970 (C-H stretch), ~1710 (strong, C=O stretch)
3-Hydroxy-2,2-dimethyl-3-pentanone	~3480 (broad, O-H stretch), ~2960 (C-H stretch), ~1705 (strong, C=O stretch)
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)	3400-3500 (broad, O-H stretch), 2970 (C-H stretch), 1715 (strong, C=O stretch)

Table 4: Mass Spectrometry Data (Electron Ionization, 70 eV)

Compound	Key m/z values and Fragment Assignment
2-Hydroxy-2,4-dimethyl-3-pentanone	130 (M ⁺), 87 (M ⁺ - C ₃ H ₇), 73 (M ⁺ - C ₄ H ₇ O), 59, 43
3-Hydroxy-2,2-dimethyl-3-pentanone	130 (M ⁺), 101 (M ⁺ - C ₂ H ₅), 73 (M ⁺ - C ₄ H ₉), 57, 29
4-Hydroxy-4-methyl-2-pentanone (Diacetone Alcohol)	116 (M ⁺), 101 (M ⁺ - CH ₃), 59, 43

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 300 MHz NMR spectrometer.
- ¹H NMR Acquisition: Obtain the spectrum using a spectral width of 0-12 ppm, a pulse width of 30°, and a relaxation delay of 1 second. Process the data with a line broadening of 0.3 Hz.

- ^{13}C NMR Acquisition: Acquire the spectrum with a spectral width of 0-220 ppm, using a proton-decoupled pulse sequence. A relaxation delay of 2 seconds is used.

Infrared (IR) Spectroscopy

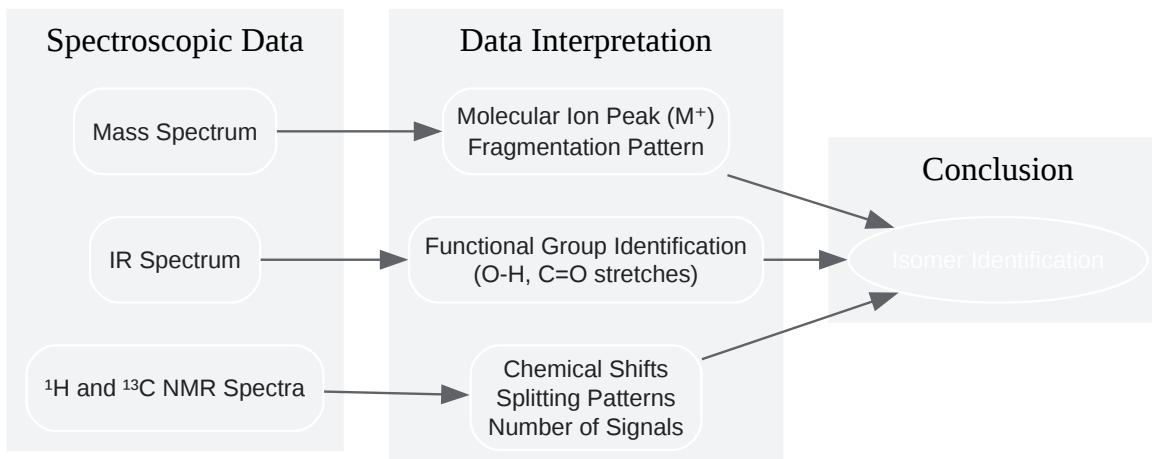
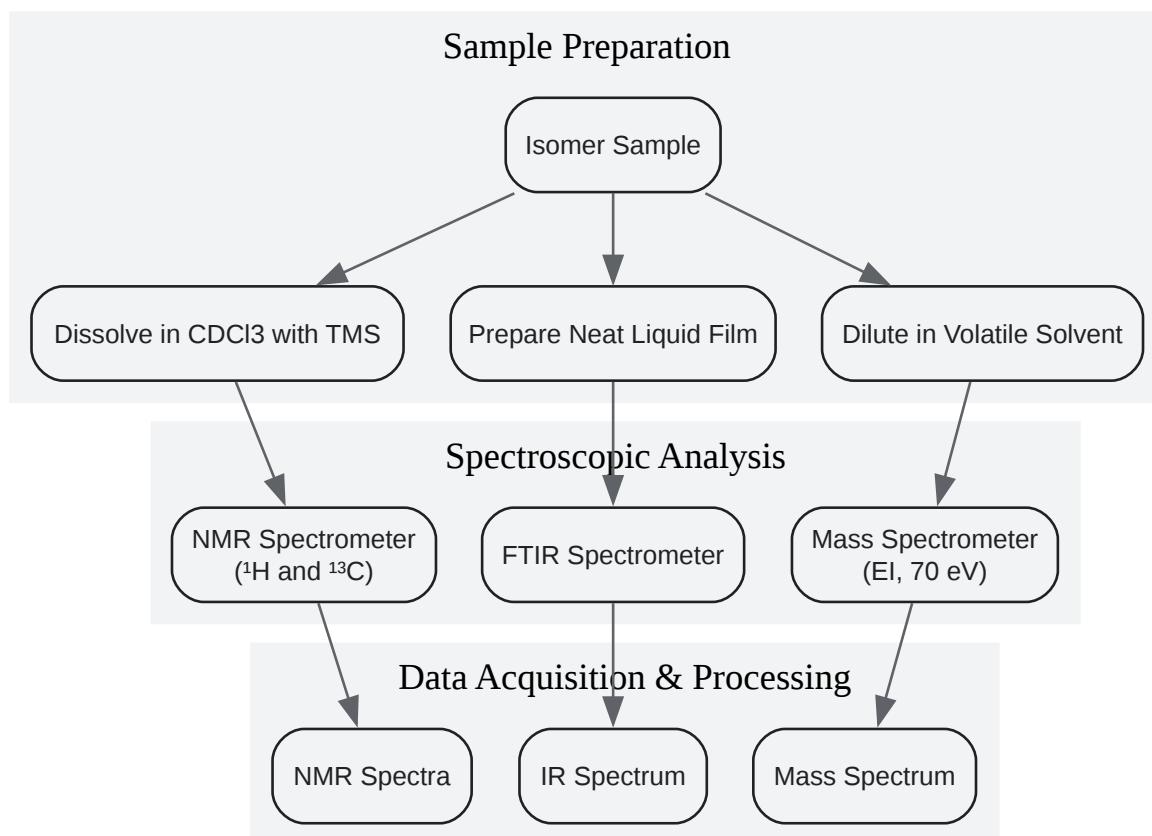
- Sample Preparation: For liquid samples, a neat spectrum is obtained by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.[2][3][4]
- Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition: Scan the sample over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

- Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) inlet for volatile compounds.
- Ionization: Utilize electron ionization (EI) at a standard energy of 70 eV.[5][6] This hard ionization technique induces fragmentation, providing structural information.[5][6]
- Mass Analysis: Analyze the resulting ions using a quadrupole or time-of-flight (TOF) mass analyzer to separate the ions based on their mass-to-charge ratio (m/z).
- Detection: Detect the ions and generate a mass spectrum representing the relative abundance of each ion.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical process of isomer differentiation using spectroscopic data.



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